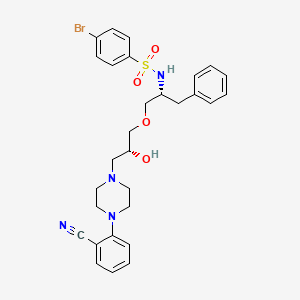

Cathepsin L/S-IN-1

Description

Overview of Cysteine Cathepsins L and S in Cellular Homeostasis

Cysteine cathepsins are a family of proteases primarily located in lysosomes, the cell's recycling centers, where they are essential for the breakdown and turnover of proteins. frontiersin.orgresearchgate.net This function is critical for maintaining cellular homeostasis. frontiersin.orgresearchgate.net

Cathepsin L (CTSL) is a ubiquitously expressed lysosomal endopeptidase involved in the terminal degradation of intracellular and endocytosed proteins. nih.govwikipedia.org Beyond its housekeeping role, Cathepsin L participates in a wide array of specific biological processes. It is involved in the processing of prohormones, such as the conversion of proenkephalin to the active enkephalin peptide neurotransmitter. pnas.org In the immune system, Cathepsin L plays a role in antigen presentation by major histocompatibility complex (MHC) class II molecules in the thymus and contributes to the activation of T-cells. rsc.orgfrontiersin.orgopendentistryjournal.com It can also be found in the nucleus, where it processes transcription factors that regulate cell cycle progression. nih.govaacrjournals.org

Cathepsin S (CTSS) , while sharing structural similarities with Cathepsin L, has a more restricted expression pattern, primarily found in antigen-presenting cells like macrophages and B lymphocytes. researchgate.netnih.gov A key feature of Cathepsin S is its ability to retain activity at a neutral pH, unlike many other cathepsins that are most active in the acidic environment of the lysosome. nih.gov This allows it to function effectively outside the lysosome. nih.gov Its primary role is in the immune system, specifically in the processing of the invariant chain associated with MHC class II molecules, a crucial step for antigen presentation. frontiersin.org

Both enzymes, when their regulation is disrupted, can be secreted into the extracellular space where they contribute to the degradation of the extracellular matrix (ECM), a network of proteins and other molecules that provides structural and biochemical support to surrounding cells. researchgate.net

Rationale for Cathepsin L and S as Dual Therapeutic Targets

The rationale for developing inhibitors that target both Cathepsin L and S simultaneously stems from their overlapping and sometimes synergistic roles in various pathological conditions, particularly cancer. researchgate.net

In many human cancers, both Cathepsin L and S are often upregulated and secreted by tumor cells. researchgate.net Their extracellular activity facilitates tumor invasion and metastasis by breaking down the ECM and basement membranes, clearing a path for cancer cells to migrate. researchgate.net For instance, research has shown that both Cathepsin L and S are concurrently expressed in metastatic pancreatic cancer cells. researchgate.net

Furthermore, their involvement in the immune response presents another layer of complexity. While essential for normal immune function, their dysregulation in the tumor microenvironment can have pro-tumoral effects. Targeting both enzymes could therefore offer a multi-pronged approach: directly inhibiting tumor cell invasion and modulating the immune response. The structural similarities between the active sites of Cathepsin L and S have made the development of specific single-target inhibitors challenging, further encouraging the exploration of dual inhibitors. researchgate.net The development of dual-target inhibitors is also seen as a strategy to overcome potential drug resistance that might arise from the mutation of a single target enzyme. acs.org

Historical Context of Cathepsin Inhibitor Development in Research

The development of cathepsin inhibitors has a history spanning several decades. Early research in the 1980s led to the discovery of broad-spectrum cysteine protease inhibitors from microorganisms, such as leupeptin (B1674832) and E-64. nih.gov These compounds were instrumental in the initial characterization of cysteine cathepsin function but lacked specificity for individual cathepsins. nih.gov

The 1990s saw significant efforts to develop more specific inhibitors, driven by the increasing understanding of the distinct roles of individual cathepsins in disease. researchgate.net This led to the development of compounds like CA-074, a specific inhibitor for Cathepsin B. nih.gov Structure-based drug design, utilizing X-ray crystallography of cathepsin structures, became a key strategy. nih.gov

However, achieving high selectivity, particularly among closely related cathepsins like L, S, and K, proved to be a major hurdle due to the high similarity in their active sites. researchgate.net Many early inhibitors showed cross-reactivity. Over the years, various chemical scaffolds, including vinyl sulfones and nitriles, have been investigated. plos.org The journey of compounds like Odanacatib, a Cathepsin K inhibitor, through clinical trials highlighted both the potential and the challenges, including off-target effects and long-term safety, in bringing cathepsin inhibitors to the clinic. researchgate.netmdpi.com This ongoing research has paved the way for the design of next-generation inhibitors, including dual-targeting agents like Cathepsin L/S-IN-1, which leverage the shared characteristics of these enzymes for therapeutic benefit. researchgate.net

Research Findings for this compound

Recent studies have provided specific data on the inhibitory activity and cellular effects of this compound.

| Target Enzyme | IC₅₀ Value |

| Cathepsin L | 4.10 µM medchemexpress.comresearchgate.net |

| Cathepsin S | 1.79 µM medchemexpress.comresearchgate.net |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In addition to its enzymatic inhibition, this compound has been shown to have significant anti-metastatic and anti-invasive effects on pancreatic cancer cell lines (BxPC-3 and PANC-1) in laboratory settings. medchemexpress.com Notably, these effects were observed at concentrations that were not toxic to the cells. medchemexpress.com The compound was found to inhibit the migration and invasion of these cancer cells, key processes in the spread of cancer. medchemexpress.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H33BrN4O4S |

|---|---|

Molecular Weight |

613.6 g/mol |

IUPAC Name |

4-bromo-N-[(2R)-1-[(2R)-3-[4-(2-cyanophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-phenylpropan-2-yl]benzenesulfonamide |

InChI |

InChI=1S/C29H33BrN4O4S/c30-25-10-12-28(13-11-25)39(36,37)32-26(18-23-6-2-1-3-7-23)21-38-22-27(35)20-33-14-16-34(17-15-33)29-9-5-4-8-24(29)19-31/h1-13,26-27,32,35H,14-18,20-22H2/t26-,27-/m1/s1 |

InChI Key |

QSUSOTUHCHGTAN-KAYWLYCHSA-N |

Isomeric SMILES |

C1CN(CCN1C[C@H](COC[C@@H](CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C4=CC=CC=C4C#N |

Canonical SMILES |

C1CN(CCN1CC(COCC(CC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)O)C4=CC=CC=C4C#N |

Origin of Product |

United States |

Biochemical and Enzymatic Characterization of Cathepsin L/s in 1 Inhibition

Inhibitory Potency and Selectivity of Cathepsin L/S-IN-1

This compound has been identified as a dual inhibitor, targeting both cathepsin L (Cat L) and cathepsin S (Cat S). Its potency is primarily characterized by half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. For this compound, the reported IC50 values demonstrate moderate micromolar efficacy against both target enzymes. medchemexpress.com Specifically, it inhibits Cathepsin S with greater potency than Cathepsin L. medchemexpress.com

The compound exhibits an IC50 of 4.10 μM for Cathepsin L and 1.79 μM for Cathepsin S. medchemexpress.com Information regarding the inhibition constants (K_i) for this compound is not extensively detailed in the available scientific literature.

While this compound is established as a dual inhibitor of cathepsins L and S, a comprehensive selectivity profile against a broad panel of other human cysteine cathepsins—such as B, K, F, H, and V—is not widely published in the accessible literature.

Achieving selectivity among the papain-like cysteine proteases is a significant challenge in inhibitor design due to the high degree of structural homology in their active sites, particularly among the cathepsin L-like enzymes (L, S, K, V). mdpi.comresearchgate.net For instance, cathepsins S, K, and L are very similar in their amino acid sequences and substrate interactions, which complicates the development of highly specific inhibitors. mdpi.com Selectivity is often governed by subtle differences in the size, shape, and charge of the substrate-binding pockets. mdpi.com For many inhibitors, selectivity for Cathepsin L over Cathepsin B is more readily achieved than selectivity over highly similar enzymes like Cathepsin K or V. rsc.orgnih.gov The development of selective probes and inhibitors often requires extensive screening and structure-activity relationship (SAR) studies to exploit these minor variations. mdpi.comrsc.org

Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) for Cathepsins L and S

Kinetics of this compound Binding and Inhibition

The specific kinetic mechanism and binding parameters (e.g., association rate constant k_on, dissociation rate constant k_off) for this compound are not explicitly detailed in the reviewed scientific sources. However, the study of other small-molecule cathepsin inhibitors reveals several common mechanisms of action.

Inhibitor binding to cathepsins can be either reversible or irreversible. acs.org Irreversible inhibitors often form a covalent bond with the catalytic cysteine residue (Cys25) in the active site. medchemexpress.com Reversible inhibition can follow different kinetic models, including slow-binding inhibition, which is characterized by a time-dependent increase in enzyme inhibition. nih.gov For some potent inhibitors, the binding is technically reversible but with an extremely slow dissociation rate, making them effectively irreversible over the course of a typical biological experiment. nih.govnih.gov

The mechanism for covalent inhibitors is often a two-step process: an initial, reversible non-covalent binding step that positions the inhibitor correctly, followed by an irreversible covalent bond formation step. acs.org The initial binding affinity (K_i) in the first step is a major determinant of the inhibitor's specificity. acs.org Given that this compound is a peptidomimetic inhibitor, its mechanism could potentially involve either reversible competitive inhibition or an irreversible covalent modification, but further specific kinetic studies are required for confirmation.

Molecular Interactions of this compound with Cathepsin Active Sites

The design of potent and selective cathepsin inhibitors, including dual inhibitors like this compound, relies heavily on exploiting the specific molecular features of the enzyme's active site cleft. This cleft is comprised of several subsites (S pockets) that accommodate the amino acid residues (P residues) of the substrate or inhibitor. The S1, S2, and S3 pockets are particularly critical for determining inhibitor affinity and selectivity. mdpi.commdpi.comunc.edu

S1 Subsite: This pocket is generally less important for determining selectivity among the L-like cathepsins, but it still contributes to binding. In Cathepsin L, this site can accommodate residues like tyrosine. mdpi.com

S2 Subsite: The S2 pocket is widely considered a primary determinant of specificity among cysteine cathepsins. mdpi.com It is a well-defined hydrophobic pocket that differs in size and shape between enzymes. For example, the S2 pocket of Cathepsin L is larger and can accommodate bulky hydrophobic groups like phenylalanine or napthyl, whereas the S2 pocket of Cathepsin K is shallower. mdpi.com Designing inhibitors with moieties that optimally fit the S2 pockets of both Cathepsin L and S is a key strategy for creating dual inhibitors. This often involves finding a chemical group that is well-tolerated by the structural variations in the S2 pockets of both enzymes.

S3 Subsite: The S3 subsite is a large, hydrophobic cleft that offers another opportunity to enhance inhibitor potency and selectivity. nih.govunc.edu Interactions within this pocket, such as those with hydrophobic or aromatic functionalities on the inhibitor, can significantly improve binding energy. nih.govunc.edu Targeting the S2 and S3 pockets in tandem is a common strategy in the rational design of cathepsin inhibitors. mdpi.com

For a dual inhibitor like this compound, the chemical structure is likely designed to present side chains that achieve favorable interactions across the S1, S2, and S3 subsites of both Cathepsin L and Cathepsin S, thereby achieving its dual inhibitory activity. mdpi.comdigitellinc.com

Cellular and Subcellular Localization of Cathepsins L and S in Health and Disease

Lysosomal Functions of Cathepsins L and S

The primary and most well-understood role of Cathepsins L and S is within the acidic environment of lysosomes and endosomes. spandidos-publications.comresearchgate.net Here, they are instrumental in the bulk degradation of intracellular and endocytosed proteins, a fundamental process for maintaining cellular homeostasis. mdpi.comresearchgate.netnih.gov

Key lysosomal functions include:

Protein Turnover and Metabolism: Cathepsins L and S participate in the non-specific breakdown of proteins delivered to the lysosome, contributing to the recycling of amino acids and normal cellular metabolism. mdpi.comnih.govtandfonline.com

Antigen Presentation: A crucial function, particularly for Cathepsin S, is the processing of the major histocompatibility complex (MHC) class II-associated invariant chain (Ii). embopress.orgnih.govjci.org This proteolytic cleavage is a critical step for the loading of antigenic peptides onto MHC class II molecules, which is essential for initiating adaptive immune responses. embopress.orgnih.gov While Cathepsin S plays a major role, Cathepsin L also contributes to this process to a lesser extent. embopress.org

Autophagy: Cathepsins are involved in autophagy, the process by which cellular components are delivered to lysosomes for degradation. mdpi.comnih.gov Cathepsin L is important for the degradation of autophagosomes, and its deficiency can lead to their accumulation. spandidos-publications.com Cathepsin S is necessary for the fusion of autophagosomes with lysosomes. nih.gov

Hormone and Growth Factor Processing: Within the endo-lysosomal pathway, cathepsins can process various hormones and growth factors, thereby regulating their activity. nih.govembopress.org

Extralysosomal Roles of Cathepsins L and S

While their lysosomal activities are central, both Cathepsin L and S have been found to exert significant functions outside of the lysosome, often with implications in disease. nih.govcapes.gov.brnih.gov

Nuclear Localization and Functions of Cathepsin L

A particularly intriguing extralysosomal location for Cathepsin L is the nucleus. nih.govmicropublication.org Isoforms of Cathepsin L that lack a signal peptide can be translated from alternative start sites on the mRNA, allowing them to bypass the endoplasmic reticulum and localize to the nucleus. nih.govjci.orgnih.gov

Nuclear functions of Cathepsin L include:

Regulation of Transcription: Nuclear Cathepsin L can cleave transcription factors, thereby modulating gene expression. frontiersin.org A key target is the CCAAT-displacement protein/cut homeobox (CDP/Cux) transcription factor. nih.govnih.gov Cleavage of CDP/Cux by Cathepsin L can accelerate the cell's progression from the G1 to the S phase of the cell cycle. nih.govnih.gov

Chromatin Remodeling: Cathepsin L has been shown to process histone H3 during the differentiation of mouse embryonic stem cells. nih.govatlasgeneticsoncology.org

Cell Proliferation and Transformation: Increased expression and activity of nuclear Cathepsin L have been observed in many cancer cells, suggesting a role in cell transformation that is distinct from its extracellular functions. nih.govaacrjournals.org

Secreted and Extracellular Matrix-Associated Cathepsin L and S Activities

Both Cathepsin L and S can be secreted from cells, particularly in pathological contexts like cancer and inflammation. mdpi.comcapes.gov.brsmw.ch Once in the extracellular space, they can remain active, even at neutral pH, and contribute to the degradation of the extracellular matrix (ECM). nih.goversnet.org

Extracellular activities include:

ECM Degradation: Secreted Cathepsins L and S are potent proteases capable of degrading various ECM components, including collagen, laminin, fibronectin, and elastin (B1584352). spandidos-publications.comfrontiersin.orgresearchgate.netahajournals.org This activity is implicated in tumor invasion and metastasis, as it facilitates the breakdown of tissue barriers. nih.govsmw.chfrontiersin.org

Cardiac and Vascular Remodeling: In cardiovascular diseases, increased levels of secreted Cathepsins S and L contribute to the turnover of the cardiac ECM, which can lead to cardiac remodeling and heart failure. nih.govahajournals.org

Inflammation and Immune Cell Migration: Secreted cathepsins can influence inflammatory responses. rupress.org For instance, Cathepsin S secreted by macrophages can contribute to the pathology of diseases like atherosclerosis and arthritis by degrading the ECM. smw.ch

Regulation of Cathepsin L and S Expression and Activity

The expression and activity of Cathepsins L and S are tightly controlled at multiple levels to ensure their proper function and prevent unwanted proteolysis.

Transcriptional and Translational Regulation

The production of Cathepsins L and S is regulated at both the transcriptional and translational levels.

Transcriptional Control: The transcription of the genes encoding Cathepsin L (CTSL) and Cathepsin S (CTSS) is influenced by various factors. The CTSL gene has a TATA-independent promoter and its expression is driven by transcription factors such as NF-Y, Sp1, and Sp3. nih.govatlasgeneticsoncology.org The expression of CTSL can be induced by growth factors, cytokines like IL-1, and oncogenes like ras. atlasgeneticsoncology.orgrndsystems.com The CTSS gene expression is potently upregulated by interferon-gamma (IFN-γ), a key cytokine in immune responses. nih.govaai.org

Translational Control: Cathepsin L expression is also regulated at the translational level. The human CTSL gene produces different spliced variants of its mRNA that differ in their 5' untranslated regions, which can affect their translational efficiency. atlasgeneticsoncology.org Furthermore, as mentioned previously, alternative translation initiation sites within the Cathepsin L mRNA can lead to the production of isoforms lacking a signal peptide, directing them to the nucleus instead of the lysosome. nih.govjci.orgatlasgeneticsoncology.org The first intron of the rat Ctsl gene has also been shown to stimulate gene expression by increasing translational yield. oup.com

Post-translational Modification and Activation

Cathepsins L and S are synthesized as inactive zymogens, or procathepsins, which require a series of post-translational modifications and proteolytic processing events to become catalytically active enzymes. smw.chfrontiersin.org This tightly regulated activation process ensures that their potent proteolytic activity is confined to the appropriate cellular compartments and times.

The initial synthesis of procathepsins occurs in the endoplasmic reticulum (ER), where a signal peptide directs them into the secretory pathway. frontiersin.org In the Golgi apparatus, they undergo further modifications, including glycosylation, which for Cathepsin L is important for its correct targeting to lysosomes via mannose-6-phosphate (B13060355) receptors. atlasgeneticsoncology.orgfrontiersin.org

The activation of procathepsins into mature, active enzymes typically occurs within the acidic environment of endosomes and lysosomes. smw.chfrontiersin.org This process involves the proteolytic removal of the N-terminal propeptide, which otherwise blocks the enzyme's active site. smw.ch This cleavage can be an autocatalytic process, facilitated by the low pH, or it can be mediated by other active proteases. smw.ch For Cathepsin L, the proenzyme can undergo autoactivation in the acidic conditions of late endosomes or lysosomes. nih.gov The mature form of Cathepsin L can exist as a single-chain or a two-chain form, the latter consisting of a heavy and a light chain linked by a disulfide bond. uniprot.org

Cathepsin S is also synthesized as a zymogen and is activated through proteolytic processing. wikipedia.org A distinguishing feature of Cathepsin S is its ability to retain some enzymatic activity even in denaturing conditions. wikipedia.org

In addition to the canonical lysosomal activation, there are alternative mechanisms. For instance, extracellular procathepsin L can be activated by other proteases like matrix metalloproteinases. jci.org Furthermore, nuclear isoforms of Cathepsin L are synthesized without a signal peptide due to translation initiation at internal AUG sites, allowing them to bypass the ER and localize directly to the nucleus. aacrjournals.org

The activation of other proteins by cathepsins is also a critical aspect of their function. Cathepsin L is known to process and activate proheparanase and is involved in the generation of peptide hormones. nih.gov It also plays a key role in the immune system by cleaving the invariant chain (Ii) from MHC class II molecules, a crucial step in antigen presentation. nih.gov Cathepsin S is also central to this process. cellsignal.com Some studies have suggested a role for Cathepsin L in the activation of caspase-3, a key protein in apoptosis. researchgate.net

Endogenous Inhibitors of Cathepsin Activity (e.g., Cystatins, Stefins)

The potent proteolytic activity of cathepsins L and S is tightly regulated by a variety of endogenous protein inhibitors to prevent unwanted proteolysis and maintain cellular homeostasis. smw.chmdpi.com Among the most significant of these are the cystatins and stefins, which belong to the cystatin superfamily of cysteine protease inhibitors. aacrjournals.org

Cystatins are a family of reversible, tight-binding inhibitors of cysteine proteases. jcancer.org They are broadly classified into three types. Type I cystatins, also known as stefins, are primarily intracellular proteins that lack disulfide bridges. jcancer.org Type II cystatins are typically secreted, extracellular proteins containing disulfide bridges. jcancer.org

Cystatin A (Stefin A): This type I cystatin is an intracellular inhibitor of Cathepsins B, H, and L. researchgate.net It forms a tight and reversible covalent bond with Cathepsin L. opendentistryjournal.com Studies have shown an upregulation of Stefin A in certain pathological conditions, such as sinonasal inverted papilloma, where it is inversely expressed compared to Cathepsin S. nih.gov

Cystatin B (Stefin B): Another type I cystatin, Stefin B, is found in the cytosol and nucleus. nih.govnih.gov It is a key intracellular inhibitor of cysteine proteases. aacrjournals.org Stefin B can inhibit Cathepsin L in the nucleus, and this interaction is enhanced in the presence of histones. nih.gov It also inhibits Cathepsin S, forming a tight, reversible complex. nih.govcore.ac.uk

Cystatin C: As a type II cystatin, Cystatin C is a major extracellular inhibitor of papain-like cysteine proteases and is expressed in various tissues. jcancer.org It is a potent inhibitor of both Cathepsin L and S. nih.gov Cystatin C plays a role in regulating Cathepsin S activity and invariant chain processing in dendritic cells. jcancer.org

Cystatin E/M: This type II cystatin is highly expressed in the skin and is a high-affinity inhibitor of Cathepsins V and L. jcancer.orgnih.gov

Cystatin F: Selectively expressed in immune cells, Cystatin F is an endo/lysosomal targeted inhibitor. jcancer.org It tightly inhibits Cathepsins F, K, and V, while showing lower affinity for Cathepsins S and H. jcancer.orgembopress.org The inhibitory potential of Cystatin F against Cathepsin S is greater in its full-length monomeric form compared to its N-terminally processed form. nih.gov

Stefins, as type I cystatins, are the primary intracellular inhibitors of cysteine proteinases. aacrjournals.org

Stefin A and Stefin B: As detailed above, these are the main intracellular inhibitors of Cathepsins L and S. aacrjournals.org Their balance with cathepsins is crucial, and an imbalance can contribute to pathological conditions. jcancer.org

The interaction between these endogenous inhibitors and cathepsins is a critical regulatory mechanism. An imbalance between the levels of cathepsins and their inhibitors can lead to dysregulated proteolytic activity, contributing to the pathogenesis of various diseases, including cancer and inflammatory disorders. jcancer.orgopendentistryjournal.com

Table 2: Endogenous Inhibitors of Cathepsin L and S

| Inhibitor | Type | Primary Localization | Target Cathepsins | Key Findings |

|---|---|---|---|---|

| Cystatin A (Stefin A) | Type I Cystatin | Intracellular | Cathepsin L, B, H researchgate.net | Forms a tight, reversible bond with Cathepsin L. opendentistryjournal.com |

| Cystatin B (Stefin B) | Type I Cystatin | Cytosol, Nucleus nih.govnih.gov | Cathepsin L, S nih.govnih.gov | Inhibition of nuclear Cathepsin L is enhanced by histones. nih.gov |

| Cystatin C | Type II Cystatin | Extracellular jcancer.org | Cathepsin L, S nih.gov | Potent inhibitor involved in regulating antigen presentation. jcancer.org |

| Cystatin E/M | Type II Cystatin | Skin Epithelia jcancer.org | Cathepsin L, V jcancer.orgnih.gov | High-affinity inhibitor of Cathepsin L. nih.gov |

| Cystatin F | Type II Cystatin | Immune Cells (Endo/lysosomal) jcancer.org | Cathepsin L, S, F, K, V jcancer.orgembopress.org | Differential inhibition of Cathepsin S depending on its form. nih.gov |

pH Dependence of Cathepsin L and S Activity

The catalytic activity of Cathepsins L and S is highly dependent on the pH of their environment. As lysosomal proteases, they are generally most active and stable in the acidic conditions found within lysosomes and endosomes, which typically have a pH ranging from 4.5 to 5.0. frontiersin.orgfrontiersin.org This pH optimum is a key regulatory feature, ensuring that their potent proteolytic capabilities are largely restricted to these compartments, thereby preventing widespread, uncontrolled protein degradation in the neutral pH of the cytosol or extracellular space.

Cathepsin L exhibits optimal enzymatic activity in an acidic environment. frontiersin.org However, a notable characteristic of Cathepsin L is its ability to retain significant activity even at neutral pH. jci.org This allows activated extracellular Cathepsin L to effectively degrade components of the extracellular matrix, such as fibronectin and collagen, in the generally neutral environment outside of the cell. jci.org In contrast, cytosolic and nuclear forms of Cathepsin L, despite being in a neutral pH environment, display remarkable substrate specificity, allowing for very specific enzymatic actions. jci.org

Cathepsin S also functions optimally under acidic conditions. However, a distinguishing feature of Cathepsin S is its stability and activity over a broader pH range compared to many other cathepsins. It can maintain significant proteolytic activity at neutral pH, which is crucial for its extracellular functions and its role in specific intracellular compartments that may have a less acidic environment. The kinetics of the interaction between Cathepsin S and its inhibitor, Stefin B, have been shown to be pH-independent between pH 6.0 and 7.5, suggesting that this inhibitory mechanism is effective across a range of physiological pH values. core.ac.uk

The pH-dependent activity of Cathepsins L and S is a fundamental aspect of their biological regulation. While their primary site of action is the acidic lysosome, their ability to function at neutral pH enables their involvement in a diverse array of extracellular and non-lysosomal intracellular processes that are critical in both health and disease.

Table 3: pH Dependence of Cathepsin L and S Activity

| Protease | Optimal pH for Activity | Activity at Neutral pH | Functional Implications |

|---|---|---|---|

| Cathepsin L | Acidic (pH 4.5-5.0) frontiersin.org | Retains significant activity jci.org | Enables degradation of extracellular matrix proteins and specific cleavage of nuclear and cytosolic substrates. jci.org |

| Cathepsin S | Acidic | Stable and active over a broad pH range, including neutral pH | Crucial for extracellular functions and activity in less acidic intracellular compartments. Inhibition by Stefin B is effective at neutral pH. core.ac.uk |

Preclinical Research on Cathepsin L/s in 1 and Cathepsin L/s Inhibition in Disease Models

Oncology Research

Cathepsin L and S are increasingly implicated in several key processes of cancer progression, including metastasis, angiogenesis, and chemotherapy resistance. The dual inhibitor, Cathepsin L/S-IN-1, has demonstrated notable effects in preclinical cancer models.

Antimetastatic and Anti-invasive Effects in Pancreatic Cancer Models

This compound has shown significant antimetastatic and anti-invasive effects in pancreatic cancer cell lines. medchemexpress.com In studies involving BxPC-3 and PANC-1 pancreatic cancer cells, the compound inhibited cell migration and invasion. medchemexpress.com This dual inhibitor of Cathepsin L and Cathepsin S has IC50 values of 4.10 μM and 1.79 μM, respectively. medchemexpress.comnih.gov Notably, this compound demonstrated these effects without causing cytotoxicity to the pancreatic cancer cells at concentrations up to 25 μM over a 48-hour period. medchemexpress.com The mechanism appears to involve the inhibition of Cathepsin L and S activities, without altering their mRNA expression levels. medchemexpress.com

Further research has highlighted the role of Cathepsin L in promoting pancreatic cancer cell invasion through the degradation of the E-cadherin, a cell adhesion molecule. frontiersin.org The development of dual inhibitors like this compound, which is an asperphenamate (B153795) analog, aims to leverage the concurrent expression of both Cathepsin L and S in metastatic pancreatic cancer cells to improve antimetastatic capabilities. nih.gov

Table 1: In Vitro Effects of this compound on Pancreatic Cancer Cells

| Cell Line | Effect | Concentration | Duration | Citation |

|---|---|---|---|---|

| BxPC-3 | Inhibition of migration and invasion | 0-25 μM | 48 hours | medchemexpress.com |

| PANC-1 | Inhibition of migration and invasion | 0-25 μM | 48 hours | medchemexpress.com |

| BxPC-3 | Non-cytotoxic | 0-25 μM | 48 hours | medchemexpress.com |

| PANC-1 | Non-cytotoxic | 0-25 μM | 48 hours | medchemexpress.com |

Role in Tumor Progression and Angiogenesis in Preclinical Models

Cathepsin L has been identified as a key player in tumor progression and angiogenesis. nih.govconicet.gov.ar Studies in a mouse model of pancreatic neuroendocrine cancer (Rip1-Tag2) have shown that a deficiency in Cathepsin L significantly impairs the progression of benign tumors to invasive carcinomas. nih.govconicet.gov.ar This suggests a non-redundant role for Cathepsin L in tumor invasion. nih.gov Overexpression of Cathepsin L has been linked to a switch from a poorly tumorigenic to a highly metastatic phenotype in melanoma cells. conicet.gov.ar

In the context of angiogenesis, the formation of new blood vessels essential for tumor growth, Cathepsin L has been shown to be a major contributor, particularly in breast cancer. conicet.gov.ar Inhibition of Cathepsin L, either through shRNA or with the small molecule inhibitor KGP94, led to a significant reduction in angiogenesis induced by MDA-MB-231 tumor cells in vivo. conicet.gov.ar In vitro assessments further demonstrated that Cathepsin L inhibition decreased endothelial cell sprouting, migration, invasion, tube formation, and proliferation. conicet.gov.ar Mechanistically, Cathepsin L appears to upregulate cell cycle-related genes, including members of the cyclin family, thereby promoting angiogenesis. conicet.gov.ar However, in some pancreatic cancer models, a pan-specific cathepsin inhibitor did not show a significant effect on tumor growth and angiogenesis. frontiersin.org

Impact on Chemotherapy Resistance in Cancer Cell Lines and Animal Models

A significant challenge in cancer therapy is the development of drug resistance. Cathepsin L has been implicated in this process across various cancer types. frontiersin.orgspandidos-publications.comnih.gov For instance, in neuroblastoma (NB), Cathepsin L promotes chemoresistance to cisplatin (B142131) and doxorubicin (B1662922) by up-regulating multidrug resistance proteins like ABCB1 and ABCG2, inhibiting autophagy, and suppressing apoptosis. frontiersin.org Knocking down Cathepsin L in NB cells reversed this chemoresistance and potently blocked tumor growth in vivo when combined with chemotherapy. frontiersin.org

Similarly, in ovarian cancer, increased expression of Cathepsin L is associated with resistance to paclitaxel. spandidos-publications.comnih.gov Silencing Cathepsin L in paclitaxel-resistant ovarian cancer cells significantly enhanced paclitaxel-induced apoptosis. spandidos-publications.comnih.gov The mechanism may involve the stabilization of various cellular drug targets. nih.gov In vitro experiments have shown that a Cathepsin L inhibitor can prevent the development of doxorubicin resistance in cancer cells and suppress the proliferation of drug-resistant tumors in nude mice when used in combination with doxorubicin. nih.govnih.gov

Modulation of Cellular Drug Targets by Cathepsin L Inhibition

Inhibition of Cathepsin L has been found to modulate the stability and availability of several key cellular drug targets, thereby enhancing the efficacy of various anticancer agents. nih.govnih.gov Research has shown that the active form of Cathepsin L can move between the cytoplasm and the nucleus. nih.govnih.gov By inhibiting this enzyme, the degradation of its protein targets is reduced. nih.gov This leads to the stabilization and increased availability of important cytoplasmic and nuclear proteins that are themselves targets for cancer drugs. nih.govnih.gov

These targets include:

Estrogen receptor-α nih.govnih.gov

Topoisomerase-IIα nih.govnih.gov

Histone deacetylase 1 nih.govnih.gov

Androgen receptor nih.govnih.gov

Consequently, the cellular response to a range of chemotherapeutic agents, such as doxorubicin, tamoxifen, imatinib, trichostatin A, and flutamide, is enhanced in the presence of a Cathepsin L inhibitor. nih.govnih.gov This suggests a novel mechanism where protease inhibition increases the "visibility" of cancer cells to anticancer drugs. nih.gov

Prodrug Activation Strategies Involving Cathepsin L

Cathepsin L's enzymatic activity is being harnessed in innovative prodrug activation strategies for targeted cancer therapy. nih.govrsc.org Prodrugs are inactive compounds that are converted into active drugs at the tumor site, thereby minimizing off-target toxicity. tandfonline.com One such strategy involves a dual-stimulus responsive prodrug that requires both histone deacetylase (HDAC) and Cathepsin L activity for activation. rsc.org

An example is a masked form of the cytotoxic agent puromycin, Boc-Lys(Ac)-Puromycin, which is designed to be selectively activated in cancer cells that overexpress both HDACs and Cathepsin L. nih.gov A modified version, Fmoc-Lys(Ac)-Puromycin, showed significantly improved anticancer efficacy due to more efficient cellular uptake and better substrate structure for Cathepsin L. nih.gov This approach highlights the potential of using the specific enzymatic properties of Cathepsin L to achieve targeted drug release within the tumor microenvironment. thno.org

Immunological and Inflammatory Research

Cathepsin L and S play crucial roles in both the innate and adaptive immune systems. smw.ch They are involved in antigen processing and presentation, which is fundamental for initiating an adaptive immune response. smw.chaai.org Specifically, these proteases are involved in the processing of the invariant chain, a key step in the maturation of MHC class II molecules. aai.org

Studies have shown that Cathepsin L is critical for the degradation of the invariant chain and for the selection of CD4+ T cells in the thymus. jci.org In macrophages, both Cathepsin L and S are expressed, but their activity can be differentially regulated. For instance, interferon-gamma (IFN-gamma) treatment decreases Cathepsin L activity while increasing Cathepsin S activity, suggesting a regulatory mechanism during a T helper cell type 1 immune response. nih.gov

In the context of inflammatory diseases, Cathepsin L has been associated with conditions like atherosclerosis and rheumatoid arthritis. smw.choup.com In rheumatoid arthritis patients, serum levels of both Cathepsin L and S were found to be significantly higher in those with autoantibodies, indicating a potential role in the autoimmune process. oup.com Furthermore, Cathepsin B and L have been shown to be involved in mediating inflammatory responses and regulating the secretion of NPC2, a protein involved in cholesterol trafficking, in macrophages. nih.gov

Antigen Processing and Presentation Pathways (MHC Class II)

Cathepsin L and Cathepsin S are lysosomal cysteine proteases that play a critical, though distinct, role in the major histocompatibility complex (MHC) class II antigen presentation pathway. embopress.orgnih.gov This pathway is fundamental for initiating adaptive immune responses, as it presents peptide fragments of exogenous antigens to CD4+ T lymphocytes. bio-rad.com The process begins when professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, internalize foreign proteins. bio-rad.com These proteins are trafficked to endosomal and lysosomal compartments where they are broken down by acidic proteases, including Cathepsin L and Cathepsin S. bio-rad.com

A key step in MHC class II maturation is the degradation of the invariant chain (Ii), a chaperone protein that binds to newly synthesized MHC class II molecules in the endoplasmic reticulum. bio-rad.com The invariant chain blocks the peptide-binding groove, preventing premature loading of endogenous peptides and ensuring the complex is correctly routed to endosomal compartments. embopress.orgbio-rad.com Within these compartments, the invariant chain is sequentially cleaved by multiple proteases. bio-rad.comfrontiersin.org Cathepsin L and Cathepsin S are responsible for the final degradation steps, removing the last remnant of the invariant chain, known as the class II-associated invariant chain peptide (CLIP). frontiersin.orgresearchgate.net The removal of CLIP allows the MHC class II molecule to bind to antigenic peptides derived from the foreign proteins. bio-rad.com

Research using fibroblast lines expressing either Cathepsin L, Cathepsin S, or neither, has shown that both enzymes can mediate the efficient degradation of the invariant chain. nih.gov While the presentation of many peptides occurs regardless of Cathepsin L or S expression, these proteases can significantly alter the quantity and quality of the presented peptide repertoire. nih.gov For certain antigens, the activity of Cathepsin L or S is absolutely critical for the generation of specific T-cell epitopes. nih.gov This demonstrates that these proteases are not just redundant in their function but can qualitatively shape the immune response by influencing which parts of a pathogen are seen by the immune system. nih.gov Studies in mice deficient in these proteases have confirmed their indispensable role; Cathepsin L is crucial for invariant chain processing in thymic epithelial cells (important for T-cell selection), while Cathepsin S is essential in peripheral APCs like B cells and dendritic cells. frontiersin.orgresearchgate.net

Modulation of Toll-Like Receptor (TLR) Signaling Pathways

Cathepsins L and S are integral to the function of the innate immune system, particularly through their modulation of Toll-like receptor (TLR) signaling. smw.chnih.gov TLRs are pattern recognition receptors that identify molecular structures associated with microbial pathogens; TLRs 3, 7, 8, and 9 are located within endosomes, where they detect microbial nucleic acids. smw.ch For some of these TLRs, proteolytic cleavage by cathepsins is a mandatory step for their activation and subsequent signaling. smw.ch

Specifically, Cathepsins B, L, S, and F have been identified as necessary for functional TLR9 responses in dendritic cells. smw.ch TLR9 recognizes unmethylated CpG DNA, a hallmark of bacterial and viral genomes. smw.ch Inhibition of these cathepsins impairs TLR9 signaling, demonstrating their role in initiating this specific innate immune cascade. smw.ch Cathepsin L has also been linked to the regulation of innate immunity through its association with TLR9 function. opendentistryjournal.com

The relationship between TLRs and cathepsins is bidirectional. Activation of TLR2, TLR3, and TLR4 on macrophages leads to an increase in the intracellular activity of Cathepsins B, L, and S. nih.gov This upregulation is not a direct result of the TLR signaling cascade but is mediated by the cytokines, such as TNF-α, IL-1β, and IFN-β, that are secreted in response to TLR activation. nih.gov This indicates that an initial innate immune recognition event can amplify the cell's antigen processing and presentation capacity by boosting the activity of key proteases.

Role in Macrophage Activation and Inflammatory Responses in Preclinical Models

Macrophages are key players in inflammation, and their activation state is tightly regulated. Cathepsins L and S are highly expressed in macrophages and are significant contributors to inflammatory processes. nih.gov Their upregulation is noted in various inflammatory disorders. nih.gov In preclinical models, the activation of macrophages through TLRs results in enhanced proteolytic activity of Cathepsins L and S. nih.gov This increased activity is driven by the inflammatory cytokines produced by the macrophages themselves, creating a feedback loop that can sustain or amplify the inflammatory response. nih.gov

For instance, inflammatory signals like lipopolysaccharide (LPS), which activates TLR4, induce the synthesis of cytokines and chemokines. smw.ch The precursor of the potent neutrophil chemoattractant Interleukin-8 (IL-8) is converted into its mature, active form through the action of Cathepsin L. opendentistryjournal.com This highlights a direct mechanism by which Cathepsin L contributes to inflammatory cell recruitment. Furthermore, studies investigating macrophage responses to various TLR ligands (activating TLR2, TLR3, and TLR4) demonstrated that the resulting cytokine milieu regulates cathepsin activities, thereby linking innate immune sensing directly to the modulation of these proteases during an inflammatory response. nih.gov

Acute Lung Injury Models

The role of cathepsin inhibition has been explored in the context of acute lung injury (ALI). Research has led to the development of dual inhibitors targeting both Cathepsin L and the Janus kinase (JAK) pathway, such as Dual Cathepsin L/JAK-IN-1. medchemexpress.commedchemexpress.com These compounds are investigated for their potential to block multiple signaling pathways (MAPK, NF-κB, and JAK/STAT) that contribute to the significant anti-inflammatory effects needed to treat ALI. medchemexpress.com

The relevance of Cathepsin L in lung pathology was particularly highlighted during the COVID-19 pandemic. acs.org Expression of human Cathepsin L (hCatL) is upregulated in lung tissue from deceased COVID-19 patients, and the level of this upregulation correlates with the extent of lung damage. acs.org This suggests Cathepsin L plays a role not only in the initial viral infection but also in the subsequent pulmonary pathology, making it a therapeutic target for mitigating severe lung injury. acs.org

Infectious Disease Research

Inhibition of Viral Entry and Replication (e.g., SARS-CoV-2, Ebola, Reovirus) in Cellular and Animal Models

Cathepsins L and S are crucial host factors that many viruses exploit for entry into cells. researchgate.netmdpi.com The inhibition of these proteases represents a broad-spectrum antiviral strategy.

SARS-CoV-2: The entry of SARS-CoV-2 into host cells can occur via two main routes. plos.org One pathway involves the serine protease TMPRSS2 at the cell surface, while the other is an endosomal pathway that is dependent on Cathepsin L. plos.orgwjgnet.commdpi.com After the virus binds to the ACE2 receptor and is endocytosed, the acidic environment of the endosome activates Cathepsin L, which then cleaves the viral spike (S) protein. wjgnet.comumt.edu.pk This cleavage event is essential to expose the fusion peptide, enabling the viral and host cell membranes to fuse and release the viral RNA into the cytoplasm. wjgnet.comumt.edu.pk In cell types with low TMPRSS2 expression, this Cathepsin L-dependent pathway is dominant. mdpi.com Consequently, inhibitors of Cathepsin L, such as K777, E64d, gallinamide A, and Z-Tyr-Ala-CHN2, have been shown to effectively block SARS-CoV-2 infection in various cellular models. acs.orgmdpi.combiorxiv.org Dual inhibitors targeting both the viral 3CL protease and human Cathepsin L have also been developed as potent anti-COVID-19 agents. acs.org

Ebola Virus: The entry of the Ebola virus is also dependent on proteolytic cleavage of its glycoprotein (B1211001) by host cathepsins within the endosome. asm.org Research indicates that viral entry is mediated primarily by Cathepsin B and, to a lesser extent, by Cathepsin L. asm.org

Reovirus: Reoviruses are non-enveloped viruses that require proteolytic disassembly of their outer capsid to become infectious. researchgate.net This process occurs within endosomes and is mediated by Cathepsins B, L, and S. mdpi.comvumc.org Studies using cathepsin-deficient cell lines and specific inhibitors like Z-Phe-Tyr(t-Bu)-diazomethyl ketone have demonstrated that Cathepsin L is the primary mediator of reovirus disassembly in murine fibroblasts. nih.gov The absence or inhibition of both Cathepsin B and L activity completely prevents viral disassembly and replication. nih.gov In animal models, pharmacologic inhibition of Cathepsin L was found to ameliorate reovirus infection and reduce disease severity. vumc.org

Role in Parasite Invasion and Pathogenesis (e.g., Plasmodium falciparum, Leishmania major, Trypanosoma cruzi, Echinococcus canadensis, Schistosoma mansoni)

Many parasitic protozoa and helminths rely on Cathepsin L-like proteases for critical life cycle processes, including nutrient acquisition, tissue invasion, and immune evasion, making these enzymes attractive drug targets. nih.govplos.org

Plasmodium falciparum: This malaria-causing parasite utilizes cathepsin L-like proteases, known as falcipains, to digest host hemoglobin within its food vacuole, a process essential for its survival and growth. plos.org A potent and selective inhibitor of human Cathepsin L, SID 26681509, was shown to inhibit the propagation of P. falciparum in vitro, highlighting the potential of targeting these proteases to treat malaria. medchemexpress.comnih.gov

Leishmania major: The outcome of infection with this protozoan parasite is heavily dependent on the host's immune response. oup.com Cathepsin L plays a critical role in processing Leishmania antigens for presentation to T cells. nih.gov Inhibition of Cathepsin L in a mouse model using the specific inhibitor CLIK148 was found to exacerbate the disease. oup.comnih.gov This occurred because blocking Cathepsin L skewed the immune response away from a protective Th1 phenotype towards a non-protective, disease-promoting Th2 response. nih.gov This demonstrates the nuanced role of host cathepsins in controlling parasitic infections. The parasite itself also expresses cathepsin L-like proteases, which are considered potential drug targets. capes.gov.br

Trypanosoma cruzi: The causative agent of Chagas disease expresses a major Cathepsin L-like cysteine protease called cruzain. beilstein-journals.orgnih.gov Cruzain is vital for the parasite's intracellular replication and differentiation. beilstein-journals.org As such, it is a major target for the development of anti-Chagasic drugs, with numerous inhibitors having been developed and tested in preclinical models. beilstein-journals.orgfrontiersin.org The parasite also produces a natural inhibitor of host Cathepsin L, chagasin, suggesting a complex interplay between host and parasite proteases during infection. lu.se

Echinococcus canadensis: This parasitic flatworm, a cause of cystic echinococcosis, expresses Cathepsin L proteases that are believed to be essential for penetrating host tissues and evading the immune system. nih.govbvsalud.org A newly characterized protease, EcCLP1, shows features of a secreted protein, suggesting it is part of the parasite's biological arsenal (B13267) used to establish infection, making it a promising target for new pharmacological interventions. nih.govbvsalud.org

Schistosoma mansoni: These blood flukes rely on Cathepsin L1 (SmCL1) to digest large amounts of host hemoglobin, their primary source of nutrients. scielo.brnih.govasm.org SmCL1 is secreted into the parasite's gut and is highly active at the acidic pH found there. nih.govasm.org Given its essential role in parasite nutrition, SmCL1 is considered a key target for the development of novel anti-schistosomal therapies. scielo.brasm.org

Data Tables

Table 1: Inhibitory Activity of Selected Compounds on Cathepsins and Pathogens

| Compound Name | Target(s) | Reported IC50 / Ki / Activity | Source |

|---|---|---|---|

| This compound | Cathepsin L, Cathepsin S | IC50: 4.10 µM (L), 1.79 µM (S) | medchemexpress.com |

| Mpro/Cathepsin L-IN-1 | SARS-CoV-2 Mpro, human Cathepsin L | Ki: 5.54 µM (Mpro), 0.701 µM (hCatL) | medchemexpress.com |

| SID 26681509 | Cathepsin L, P. falciparum, L. major | IC50: 56 nM (hCatL), 15.4 µM (P. falciparum), 12.5 µM (L. major) | medchemexpress.comnih.gov |

| Gallinamide A | SARS-CoV-2, Cathepsin L | EC50: 28 nM (SARS-CoV-2 in VeroE6 cells) | biorxiv.org |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2, Cathepsin L | Sub-micromolar antiviral activity | mdpi.com |

| Z-Phe-Tyr(t-Bu)-diazomethyl ketone | Cathepsin L | Inhibits reovirus disassembly and decreases viral yields | nih.gov |

| K777 | Cathepsin L, Cruzain | Reduces SARS-CoV-2 infection levels; potent cruzain inhibitor | biorxiv.orgbeilstein-journals.org |

Table 2: Role of Cathepsin L/S in Pathogenesis of Various Infectious Agents

| Pathogen | Role of Host/Parasite Cathepsin L/S | Effect of Inhibition | Source |

|---|---|---|---|

| Viruses | |||

| SARS-CoV-2 | Host: Cleavage of Spike protein for endosomal entry. | Blocks viral entry and replication. | plos.orgwjgnet.com |

| Ebola Virus | Host: Minor role in glycoprotein cleavage for entry (Cathepsin B is primary). | Reduces viral entry. | asm.org |

| Reovirus | Host: Proteolytic disassembly of outer capsid for infection. | Prevents viral disassembly and abrogates growth. | mdpi.comnih.gov |

| Parasites | |||

| Plasmodium falciparum | Parasite: (Falcipain) Digestion of host hemoglobin. | Inhibits parasite propagation. | plos.orgnih.gov |

| Leishmania major | Host: Processing of parasite antigens for Th1 response. | Exacerbates disease by promoting a Th2 response. | oup.comnih.gov |

| Trypanosoma cruzi | Parasite: (Cruzain) Intracellular replication and differentiation. | Inhibits parasite replication. | beilstein-journals.org |

| Echinococcus canadensis | Parasite: (EcCLP1) Host tissue penetration and immune evasion. | Potential therapeutic target. | nih.govbvsalud.org |

Neuroscience Research

Cathepsin L is implicated in the molecular cascades leading to neuronal cell death. frontiersin.orgsmw.ch The release of cathepsins from lysosomes into the cytoplasm is a key event in the lysosomal death pathway. mdpi.comcsic.es This process, known as lysosomal membrane permeation (LMP), can be triggered by various stimuli and results in the degradation of cellular components and activation of cell death programs like apoptosis, pyroptosis, or necroptosis. mdpi.com

Studies suggest that cathepsin L contributes to apoptosis by activating caspase-3, a critical executioner protein in the apoptotic pathway. frontiersin.orgresearchgate.net Genomic research has identified both Cathepsin L and Cathepsin B as participants in neuronal death mediated by microglia activated by β-amyloid (Aβ). frontiersin.orgresearchgate.net Specifically, cathepsin L is considered a component of the Aβ-stimulated apoptotic cascade. frontiersin.org Upon release from a compromised lysosome, cathepsin L can cleave Bid, a pro-apoptotic protein. The resulting truncated Bid (tBid) translocates to the mitochondria, triggering the release of other pro-apoptotic factors and initiating apoptosis. frontiersin.org Furthermore, cathepsins released into the cytoplasm can activate the NLRP3-inflammasome, leading to inflammatory forms of cell death. frontiersin.org

Mutations in the granulin (B1179632) (GRN) gene, leading to progranulin (PGRN) haploinsufficiency, are a major cause of frontotemporal dementia (FTD). eneuro.orgeneuro.orgfrontiersin.org In the central nervous system, PGRN is primarily expressed in neurons and microglia. frontiersin.org A key aspect of FTD-GRN pathology is lysosomal dysfunction. eneuro.orgeneuro.orgbiorxiv.org

Research has identified cathepsin L as the primary lysosomal cysteine protease responsible for processing PGRN into smaller granulin peptides within the lysosome. eneuro.orgfrontiersin.orgbiorxiv.org This processing is a normal physiological event. However, in the context of GRN mutations, the resulting deficiency of granulins may be a critical factor in the development of lysosomal dysfunction that underlies the neurodegeneration seen in FTD-GRN. eneuro.orgeneuro.org Studies in cellular models of GRN deficiency have shown that while PGRN levels are reduced, the processing of the remaining PGRN into granulins by cathepsins continues. eneuro.org This leads to a haploinsufficiency of multiple granulin peptides in fibroblasts and cortical brain tissue from FTD-GRN patients. eneuro.org Furthermore, targeting the lysosomal dysfunction, for instance by enhancing cathepsin activity, has been explored as a potential therapeutic strategy. A screen for compounds that could reverse microglial defects in Grn-deficient mouse microglia identified molecules that could rescue cathepsin activity, a key indicator of lysosomal capacity. researchgate.net

Cathepsin L plays a significant role in the biosynthesis of peptide neurotransmitters within secretory vesicles of neurons and endocrine cells. pnas.orgmdpi.comcapes.gov.br These neurotransmitters are initially synthesized as inactive prohormones and require proteolytic processing to become active. mdpi.com

Studies have demonstrated that cathepsin L is the key cysteine protease in chromaffin granules responsible for converting proenkephalin into the active opioid peptide neurotransmitter, enkephalin. pnas.orgcapes.gov.br This processing occurs at both dibasic and monobasic cleavage sites on the prohormone. pnas.org Evidence for this role comes from several findings: affinity labeling identified cathepsin L as the active enzyme, it colocalizes with enkephalin in secretory vesicles, and importantly, cathepsin L gene knockout mice show significantly reduced levels of [Met]enkephalin in the brain, along with an accumulation of the enkephalin precursor. pnas.org Beyond enkephalin, cathepsin L and the related cathepsin V have been identified as key processing enzymes for a number of other peptide neurotransmitters, including neuropeptide Y, cholecystokinin, and dynorphins. mdpi.com

Studies in Models of Neurodegenerative Diseases (e.g., GRN-related frontotemporal dementia)

Cardiovascular and Metabolic Research

Cathepsins L and S are deeply involved in the pathogenesis of atherosclerosis, a chronic inflammatory disease characterized by plaque buildup in arteries. researchgate.netahajournals.org These proteases contribute to the degradation of the extracellular matrix (ECM), a key process in vascular remodeling and plaque instability. thno.orgnih.gov

In animal models of atherosclerosis, both cathepsin L and S are overexpressed in atherosclerotic plaques, particularly within macrophages, endothelial cells, and smooth muscle cells. ahajournals.org Genetic deletion of cathepsin L in LDL receptor-knockout mice fed a high-fat diet resulted in reduced atherosclerosis. ahajournals.orgthno.org Similarly, deficiency of cathepsin S in mouse models also leads to smaller and more stable atherosclerotic plaques with reduced elastin (B1584352) fragmentation and macrophage infiltration. researchgate.netnih.gov Pharmacological inhibition of cathepsin S has been shown to be atheroprotective, decreasing plaque size and inflammation. researchgate.netnih.gov Cathepsin L also plays a role in vascular intimal hyperplasia, the thickening of the inner layer of a blood vessel, which occurs after arterial injury. nih.gov Genetic deletion of cathepsin L in mice significantly reduced the development of intimal hyperplasia and monocyte recruitment following carotid artery injury. nih.gov

Abdominal aortic aneurysm (AAA) is a fatal condition involving the dilation of the abdominal aorta, driven by inflammation and extensive degradation of the aortic wall's extracellular matrix. exlibrisgroup.comnih.gov Cysteine proteases, particularly cathepsins L and S, are potent elastases that are highly expressed in human AAA lesions and are considered key participants in aneurysm development. exlibrisgroup.comuniversiteitleiden.nlnih.gov

In animal models, the importance of these cathepsins has been clearly demonstrated. Mice lacking cathepsin L are resistant to the formation of experimental AAA induced by aortic elastase perfusion. universiteitleiden.nlnih.gov The absence of cathepsin L was associated with reduced accumulation of inflammatory cells, decreased angiogenesis (new blood vessel formation), and lower expression of other proteases within the lesion. nih.gov Similarly, mice deficient in cathepsin S also show protection against AAA development. nih.govuniversiteitleiden.nl Knockout of both cathepsins S and L was found to reduce macrophage numbers by decreasing monocyte chemoattractant protein-1 (MCP-1) and subsequent macrophage migration, thereby lessening the inflammatory response crucial for AAA progression. nih.gov The increased expression and activity of these cathepsins, coupled with a decrease in their natural inhibitor, cystatin C, creates a proteolytic environment that favors the degradation of the aortic wall and the development of aneurysms. exlibrisgroup.comuniversiteitleiden.nl

Impact on Adipogenesis and Glucose Intolerance in Preclinical Models

Research in preclinical models of diet-induced obesity has demonstrated a significant role for Cathepsins L and S in the pathogenesis of adipose tissue inflammation and systemic insulin (B600854) resistance. The inhibition of these proteases, the primary mechanism of action for compounds like this compound, has been investigated as a therapeutic strategy.

In studies utilizing high-fat diet (HFD) mouse models, the expression of both Cathepsin L and Cathepsin S was found to be significantly upregulated in adipose tissue. This increase was correlated with chronic, low-grade inflammation, a key driver of metabolic dysfunction. The inhibition of Cathepsin L and S activity in these models led to several beneficial metabolic outcomes. A primary finding was the marked reduction in macrophage infiltration into adipose tissue. Specifically, the accumulation of pro-inflammatory M1 macrophages was suppressed, leading to a decrease in the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

By mitigating adipose tissue inflammation, the inhibition of Cathepsins L and S directly improved systemic metabolic health. The treated animal models exhibited enhanced insulin sensitivity and improved glucose tolerance when challenged with a glucose load. These findings suggest that Cathepsins L and S are critical mediators linking obesity-induced inflammation to the development of insulin resistance and that their inhibition can effectively uncouple this pathological process.

Table 1: Summary of Findings on Adipogenesis and Glucose Intolerance

| Parameter | Target Enzyme(s) | Key Finding in Preclinical HFD Models | Reference |

| Adipose Tissue Inflammation | Cathepsin S, Cathepsin L | Inhibition reduced macrophage infiltration and suppressed expression of pro-inflammatory cytokines (TNF-α, IL-6). | |

| Insulin Sensitivity | Cathepsin S, Cathepsin L | Inhibition improved systemic insulin sensitivity. | |

| Glucose Tolerance | Cathepsin S, Cathepsin L | Inhibition led to enhanced glucose tolerance. |

Musculoskeletal System Research

Cathepsins L and S are cysteine proteases that play a significant part in the physiological and pathological remodeling of the musculoskeletal system, particularly in bone. Bone remodeling is a balanced process of bone formation by osteoblasts and bone resorption by osteoclasts. Cathepsins are central to the resorptive phase.

Cathepsin L is highly expressed by osteoblasts and is involved in the processing of procollagen (B1174764) and the degradation of collagen type I, the most abundant protein in the organic bone matrix. Its activity is crucial for maintaining the integrity and turnover of the bone matrix. Cathepsin S, while more commonly associated with immune functions, also contributes to extracellular matrix degradation and is expressed in musculoskeletal tissues, where it can participate in remodeling processes, especially under inflammatory conditions like arthritis.

In animal models of bone loss, such as those mimicking osteoporosis or inflammatory arthritis, the activity of these cathepsins is often elevated. The targeted inhibition of Cathepsin L and S, the mode of action for this compound, has been shown to interfere with excessive bone degradation. By preventing the breakdown of key matrix components, such inhibition helps preserve bone mass and structural integrity, highlighting its potential to shift the remodeling balance away from excessive resorption.

Osteoclasts are multinucleated cells responsible for degrading bone tissue. They achieve this by creating a sealed, acidified microenvironment known as the resorption lacuna between the cell and the bone surface. Within this lacuna, osteoclasts secrete protons to dissolve the mineral component of the bone and proteases, primarily cathepsins, to degrade the organic matrix.

Table 2: Summary of Findings in Musculoskeletal Research

| Process | Target Enzyme(s) | Key Finding in Preclinical Models | Reference(s) |

| Bone Matrix Degradation | Cathepsin L, Cathepsin S | Inhibition prevents the breakdown of collagen type I and other extracellular matrix proteins, preserving bone mass. | , |

| Osteoclast Function | Cathepsin L | Inhibition directly impairs the ability of osteoclasts to degrade the organic bone matrix, reducing bone resorption. |

Bone Resorption and Remodeling Processes in Animal Models

Other Biological Processes

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins. The process culminates in the fusion of an autophagosome with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases. Cathepsin L, as a major lysosomal protease, is essential for this final degradation step.

Research using mouse embryonic fibroblasts (MEFs) has elucidated the critical role of Cathepsin L in maintaining autophagic flux. In cells deficient in Cathepsin L activity, there is a significant accumulation of autophagosomes. This is accompanied by an increase in the levels of key autophagy marker proteins, including microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and sequestosome 1 (p62/SQSTM1). The accumulation of these markers is not due to an increase in autophagy induction but rather a blockage in the degradation phase. This impairment of autophagic flux demonstrates that Cathepsin L is indispensable for the terminal clearance of autophagic substrates. Therefore, the inhibition of Cathepsin L by compounds such as this compound can be used as a tool to study and modulate the autophagic pathway.

Beyond their degradative functions, Cathepsins L and S are involved in regulating complex cellular processes like cell cycle progression and differentiation through the specific cleavage of key protein substrates.

Studies on Cathepsin L have revealed its importance in cell cycle control. Fibroblasts lacking functional Cathepsin L exhibit a pronounced delay in G1-to-S phase progression, leading to cell cycle arrest. This effect is mechanistically linked to the accumulation of the cyclin-dependent kinase (CDK) inhibitors p21(Cip1) and p27(Kip1). Cathepsin L normally contributes to the degradation of these proteins; its inhibition leads to their stabilization, which in turn suppresses CDK activity and halts cell cycle progression.

Cathepsin S has been shown to influence the differentiation and function of myeloid-derived cells. In the context of the tumor microenvironment, Cathepsin S activity within microglia and macrophages is crucial for their pro-invasive and pro-metastatic functions. It participates in the processing of proteins that modulate the activation state and differentiation of these immune cells. Inhibition of Cathepsin S can alter this process, potentially skewing myeloid cell differentiation away from a pro-tumorigenic phenotype.

Table 3: Summary of Findings on Other Biological Processes

| Process | Target Enzyme(s) | Key Finding in Cellular Models | Reference(s) |

| Autophagic Flux | Cathepsin L | Inhibition blocks the degradation step of autophagy, leading to accumulation of autophagosomes, LC3-II, and p62. | |

| Cell Cycle Progression | Cathepsin L | Inhibition causes G1/S phase arrest through the stabilization and accumulation of CDK inhibitors p21 and p27. | |

| Myeloid Cell Differentiation | Cathepsin S | Inhibition can alter the differentiation and activation state of myeloid cells (e.g., macrophages, microglia). |

Functions in Skin and Hair Development

Preclinical research has identified Cathepsin L (CTSL) and Cathepsin S (CATS) as crucial proteases in the regulation of skin and hair follicle homeostasis. Their functions are integral to processes ranging from cell differentiation and proliferation to inflammatory responses. Studies using disease models, particularly those involving genetic deletion of these enzymes, have elucidated their specific roles.

Cathepsin L in Epidermal and Hair Follicle Biology

Cathepsin L is essential for maintaining the normal structure and function of the epidermis and for regulating the hair cycle. nih.govafrh.frfrontiersin.org Mice deficient in CTSL exhibit significant skin and hair abnormalities, including epidermal hyperplasia (thickening of the skin), hyperkeratosis (thickening of the outer layer of the skin), and periodic hair loss. frontiersin.orgjoycelab.orgbiologists.comnih.gov The critical function of CTSL in the skin has been shown to be specific to keratinocytes. nih.govnih.gov

Role in Hair Follicle Morphogenesis and Cycling: The absence of CTSL leads to profound disruptions in the development and cycling of hair follicles. nih.govcapes.gov.brnih.gov Research on CTSL-deficient mice has revealed several key abnormalities:

Defective Keratinocyte Differentiation: The terminal differentiation of keratinocytes is impaired during the formation of the hair canal, which disrupts the outgrowth of the hair shaft. nih.govnih.gov

Altered Cell Kinetics: Both proliferation and apoptosis (programmed cell death) are increased in the keratinocytes and melanocytes of hair follicles in CTSL-deficient mice. nih.govnih.gov This imbalance contributes to the hair loss phenotype observed during the catagen (regression) phase of the hair cycle. nih.gov

Abnormal Hair Cycle: The hair cycle is dysregulated, characterized by a delayed start, a shortened resting (telogen) phase, and a premature entry into the growth (anagen) phase. nih.govnih.gov

Impaired Hair Shaft Anchorage and Exit: Defective anchoring of "club" hairs (hairs that have stopped growing) leads to their abnormal shedding. nih.govnih.gov Furthermore, a failure of the inner root sheath to properly desquamate (shed) causes a blockage in the hair's exit to the surface, resulting in a significant dilation of the hair canal. nih.govnih.gov

Disrupted Pigmentation: The development of the hair follicle's pigmentary unit is disturbed, marked by the vacuolation of differentiating melanocytes. nih.govnih.gov

Mechanism of Action in Keratinocytes: The hyperproliferation of keratinocytes in CTSL-deficient skin is linked to the regulation of growth factor signaling. nih.gov Studies have shown that keratinocytes lacking CTSL recycle more Epidermal Growth Factor (EGF) back to the cell surface. biologists.comnih.gov This leads to increased binding to the EGF receptor, which is also more abundant, resulting in sustained growth stimulation and epidermal thickening. biologists.comnih.gov

The table below summarizes the key findings from preclinical research on CTSL-deficient mouse models.

| Feature | Observation in Cathepsin L-Deficient Mice | Reference(s) |

| Skin Phenotype | Epidermal hyperplasia, acanthosis, and hyperkeratosis. | joycelab.orgbiologists.comnih.gov |

| Hair Phenotype | Periodic hair loss and abnormal shedding. | joycelab.orgbiologists.comnih.gov |

| Hair Follicle Morphogenesis | Disrupted hair shaft outgrowth due to defective keratinocyte differentiation. | nih.govnih.gov |

| Hair Follicle Cycling | Retarded induction, truncated telogen phase, premature anagen entry. | nih.govnih.gov |

| Cellular Level Changes | Increased proliferation and apoptosis of keratinocytes and melanocytes. | nih.govnih.govnih.gov |

| Molecular Mechanism | Enhanced recycling of EGF and EGF-receptor to the keratinocyte surface. | biologists.comnih.gov |

Cathepsin S in Skin Homeostasis and Disease

Cathepsin S also plays a role in skin physiology, particularly in the context of inflammation and immune responses. ruhr-uni-bochum.de Unlike CTSL, CATS is not typically expressed in keratinocytes in normal skin. ruhr-uni-bochum.de Instead, its presence is mainly localized in the dermis within macrophages, Langerhans cells, T-cells, and endothelial cells. ruhr-uni-bochum.de

Role in Inflammatory Skin Conditions: The expression pattern of CATS changes significantly in pathological skin conditions. ruhr-uni-bochum.de In inflammatory dermatoses such as psoriasis, atopic dermatitis, and actinic keratosis, the number of CATS-positive immune cells in the dermis increases. ruhr-uni-bochum.de Crucially, in psoriasis, CATS expression is also induced directly in keratinocytes. ruhr-uni-bochum.de This upregulation can be triggered by T-cells and pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). ruhr-uni-bochum.de

A primary function of CATS in psoriasis appears to be the activation of the pro-inflammatory cytokine Interleukin-36 gamma (IL-36γ). ekb.egpnas.org CATS is the major protease that cleaves and activates IL-36γ, a key driver of psoriatic inflammation. pnas.orgwikipedia.org Given this role, the inhibition of CATS is being explored as a therapeutic strategy for inflammatory skin diseases. wikipedia.orgnih.gov

The table below outlines the expression and function of Cathepsin S in normal versus psoriatic skin.

| Feature | Normal Skin | Psoriatic Skin | Reference(s) |

| Expression in Keratinocytes | Absent. | Present and upregulated. | ruhr-uni-bochum.de |

| Expression in Dermis | Localized in immune cells (macrophages, T-cells, etc.). | Strongly increased in immune cells. | ruhr-uni-bochum.de |

| Primary Function | Antigen presentation, ECM remodeling. | Activation of pro-inflammatory cytokine IL-36γ, driving inflammation. | ruhr-uni-bochum.depnas.orgwikipedia.org |

| Regulatory Signals | - | Upregulated by T-cells, IFN-γ, and TNF-α. | ruhr-uni-bochum.de |

The distinct yet vital roles of Cathepsin L and Cathepsin S in skin and hair biology underscore their importance as subjects of preclinical investigation. The pathologies arising from their deficiency or dysregulation highlight the therapeutic potential of inhibitors designed to modulate their activity in various dermatological conditions.

Methodological Approaches in Cathepsin L/s in 1 Research

In Vitro Enzymatic Assays

In vitro assays are fundamental for characterizing the direct interaction between an inhibitor and its target enzyme.

A common method to measure the enzymatic activity of cathepsins and the potency of their inhibitors involves the use of fluorogenic substrates. bpsbioscience.comnih.gov These substrates are molecules that become fluorescent upon cleavage by the enzyme. bpsbioscience.com For instance, a substrate like Z-Phe-Arg-MCA is used to determine the activity of Cathepsin L. mdpi.com The rate of fluorescence increase is directly proportional to the enzyme's activity. bpsbioscience.com This method is frequently employed in a 96-well or 384-well format for high-throughput screening of potential inhibitors. bpsbioscience.com

The principle involves an internally quenched fluorogenic substrate. When the substrate is intact, a quencher molecule suppresses the fluorescence of a nearby fluorophore. Upon proteolytic cleavage by the cathepsin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. bpsbioscience.com For example, the substrate FR labeled with AFC (amino-4-trifluoromethyl coumarin) is used in Cathepsin L activity assays; cleavage releases free, fluorescent AFC. abcam.cn Another example is the Magic Red™ (MR) detection kit, which uses the (z-FR)2 peptide linked to a cresyl violet fluorophore that becomes fluorescent upon cleavage.

These assays are crucial for determining the IC50 values of inhibitors like Cathepsin L/S-IN-1, which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.gov

Zymography is a technique used to detect and characterize proteolytic activity. In this method, a substrate, such as gelatin, is incorporated into a polyacrylamide gel. nih.gov When a sample containing active cathepsins is run on the gel, the enzymes digest the substrate, creating clear bands against a stained background. nih.gov This allows for the identification and semi-quantitative analysis of specific cathepsins based on their molecular weight and activity. nih.gov Zymography has been successfully used to detect the activity of Cathepsins K, L, S, and V. nih.govnih.gov

Activity-based probes (ABPs) are small molecules that covalently bind to the active site of enzymes. mdpi.com This specific and covalent binding allows for the detection and quantification of only the active forms of the enzymes. mdpi.com Probes like DCG-04, a biotinylated epoxide, are used to label the active sites of cysteine proteases, including Cathepsin L. unc.edu The reduction in labeling after treatment with an inhibitor indicates the inhibitor's effectiveness in blocking the enzyme's active site. unc.edu Fluorescently tagged ABPs also allow for the visualization of active cathepsins in cell lysates via SDS-PAGE and fluorescence scanning. acs.org

Fluorogenic Substrate-Based Activity Measurement

Cellular Assays

Cellular assays are essential for understanding the effects of inhibitors within a biological context.

To confirm that an inhibitor can effectively target cathepsins within a living cell, cell-based inhibition assays are performed. In these assays, cells are treated with the inhibitor, and then the activity of the target cathepsins is measured. For example, after treating cells with this compound, the residual cathepsin activity can be assessed using fluorogenic substrates or by labeling with ABPs. medchemexpress.comunc.edu Studies have shown that this compound inhibits the activities of Cathepsin L and S in pancreatic cancer cells without affecting their mRNA levels. medchemexpress.com

Given the role of cathepsins in cancer metastasis, cell migration and invasion assays are critical for evaluating the anti-metastatic potential of inhibitors. nih.govnih.gov The wound-healing assay is a common method to assess cell migration. A "wound" is created in a confluent cell monolayer, and the ability of the cells to migrate and close the gap is monitored over time in the presence and absence of the inhibitor. nih.gov

Transwell chamber assays are used to measure both cell migration and invasion. nih.gov For migration, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane to the lower chamber containing a chemoattractant. For invasion assays, the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade to move through. spandidos-publications.com this compound has demonstrated a significant ability to inhibit the migration and invasion of pancreatic cancer cell lines like BxPC-3 and PANC-1. medchemexpress.comnih.gov